molecular formula C15H30O4S B11465242 7-(Octylsulfonyl)heptanoic acid

7-(Octylsulfonyl)heptanoic acid

Cat. No.: B11465242
M. Wt: 306.5 g/mol
InChI Key: TXCMUWTZBFDUBV-UHFFFAOYSA-N
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Description

7-(Octylsulfonyl)heptanoic acid is an organic compound with the molecular formula C15H30O2S It is characterized by the presence of a sulfonyl group attached to a heptanoic acid backbone, with an octyl chain extending from the sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Octylsulfonyl)heptanoic acid typically involves the sulfonation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with octylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysis can also be employed to facilitate the reaction between the organic and aqueous phases, improving the overall reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Octylsulfonyl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

7-(Octylsulfonyl)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.

    Industry: It is used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 7-(Octylsulfonyl)heptanoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying metabolic processes and developing therapeutic agents.

Comparison with Similar Compounds

    Heptanoic acid: A simpler carboxylic acid without the sulfonyl group.

    Octylsulfonic acid: Contains the sulfonyl group but lacks the heptanoic acid backbone.

    Sulfone derivatives: Compounds with a similar sulfonyl group but different alkyl chains.

Uniqueness: 7-(Octylsulfonyl)heptanoic acid is unique due to the combination of the heptanoic acid backbone and the octylsulfonyl group. This structure imparts specific chemical properties, such as enhanced solubility in organic solvents and the ability to participate in diverse chemical reactions. The presence of both hydrophilic and hydrophobic regions makes it particularly useful in applications requiring amphiphilic compounds.

Properties

Molecular Formula

C15H30O4S

Molecular Weight

306.5 g/mol

IUPAC Name

7-octylsulfonylheptanoic acid

InChI

InChI=1S/C15H30O4S/c1-2-3-4-5-7-10-13-20(18,19)14-11-8-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

TXCMUWTZBFDUBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCCCCC(=O)O

Origin of Product

United States

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